3-Fluorobenzhydrazide

Descripción general

Descripción

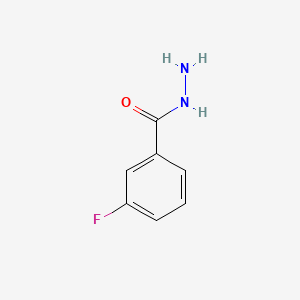

3-Fluorobenzhydrazide: is an organic compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . . This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a hydrazide functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Fluorobenzhydrazide can be synthesized through a one-pot conventional method . The process involves dissolving benzoic acid or its derivative in ethanol, followed by the addition of sulfuric acid. The reaction mixture is refluxed for six hours and monitored using thin-layer chromatography (TLC). After completion, the mixture is neutralized with solid sodium bicarbonate and filtered. Hydrazine monohydrate is then added to the neutralized mixture and refluxed for an additional 3-6 hours. The final product is obtained by distillation and recrystallization from methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluorobenzhydrazide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halides and bases are commonly used.

Condensation Reactions: Carbonyl compounds like aldehydes and ketones are used.

Cyclization Reactions: Reagents like isothiocyanates can be used to form triazole-thione derivatives.

Major Products:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 3-Fluorobenzhydrazide exhibits significant antimicrobial properties. Its derivatives have been studied for their effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. A study demonstrated that certain derivatives of this compound showed inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines, particularly in breast and lung cancers. The mechanism involves the activation of caspases, which are crucial for programmed cell death .

Neuroprotective Effects

Another promising application is in neuroprotection. Research has indicated that this compound can protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions such as Alzheimer's disease. The compound's ability to scavenge free radicals contributes to its neuroprotective effects .

Agricultural Applications

Pesticide Development

this compound is being investigated as a potential pesticide. Its derivatives have shown efficacy against various agricultural pests, including aphids and beetles. Field trials demonstrated that formulations containing this compound reduced pest populations significantly compared to untreated controls .

Plant Growth Regulation

In addition to pest control, this compound has been evaluated for its role as a plant growth regulator. Studies indicate that it can enhance root development and overall plant vigor when applied in appropriate concentrations .

Chemical Research

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. It is utilized in the preparation of hydrazones and other nitrogen-containing compounds, which are valuable in drug design and material sciences .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial | Effective against Staphylococcus aureus |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Scavenges free radicals, protects neurons | |

| Agricultural | Pesticide Development | Reduces pest populations significantly |

| Plant Growth Regulation | Enhances root development | |

| Chemical Research | Synthetic Intermediate | Used in preparation of hydrazones |

Case Studies

- Antimicrobial Efficacy Study : A recent study published in a peer-reviewed journal assessed the antimicrobial activity of several derivatives of this compound against clinical isolates of bacteria. The results showed that some derivatives had MIC values lower than traditional antibiotics, suggesting potential for new drug development .

- Neuroprotective Mechanism Investigation : A research team conducted experiments on neuronal cell lines exposed to oxidative stress. They found that treatment with this compound significantly reduced cell death and oxidative damage markers, supporting its use in neurodegenerative disease therapies .

- Field Trials for Pesticidal Activity : In agricultural research, field trials were conducted using formulations containing this compound against common pests in corn crops. Results indicated a reduction in pest populations by over 70%, highlighting its potential as an effective pesticide .

Mecanismo De Acción

The mechanism of action of 3-Fluorobenzhydrazide involves its role as a proton acceptor and its ability to facilitate the formation of amide and other nitrogen-containing compounds . It acts as a catalyst in organic reactions, promoting the formation of aryl-aryl, carbon-carbon, and carbon-nitrogen bonds . The compound’s nucleophilic hydrazide moiety readily reacts with electrophiles, leading to the formation of various derivatives .

Comparación Con Compuestos Similares

- 3-Methoxybenzohydrazide

- 3-Chlorobenzohydrazide

- 3-Bromobenzohydrazide

Comparison: 3-Fluorobenzhydrazide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its methoxy, chloro, and bromo counterparts . This makes it particularly valuable in the synthesis of fluorinated organic compounds and pharmaceuticals .

Actividad Biológica

3-Fluorobenzhydrazide is a chemical compound with the molecular formula CHFNO and CAS number 351640. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies and research data.

This compound is a hydrazide derivative that can be synthesized through various methods, often involving the reaction of 3-fluorobenzoic acid with hydrazine. Its structure features a fluorinated aromatic ring, which is significant for its biological activity due to the electron-withdrawing nature of the fluorine atom, influencing the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of hydrazides, including this compound, exhibit notable antimicrobial properties. For instance, triazole-thione derivatives synthesized from this compound have shown antimicrobial activity with a minimum inhibitory concentration (MIC) of 62.5 µg/mL against various pathogens, while displaying low toxicity toward human cells . This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. A case study involving N'-(2-phenoxypyridine-3-carbonyl)-3-(trifluoromethyl)benzhydrazide demonstrated significant inhibition of clonogenic survival in T47D breast cancer cells, with IC values indicating effective cytotoxicity at concentrations around 600 nM . Additionally, other derivatives have been tested for their effects on breast cancer cell lines MCF-7 and MDA-MB-231, showing promising results in reducing cell viability and inducing apoptosis .

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes involved in apoptosis pathways. Studies have shown that compounds derived from hydrazides can influence caspase activity, which is crucial for programmed cell death . The presence of functional groups in the hydrazide structure allows for diverse interactions within biological systems, enhancing its potential as a therapeutic agent.

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound Name | Activity Type | Target Cell Line | IC50 (nM) | MIC (µg/mL) |

|---|---|---|---|---|

| N'-(2-phenoxypyridine-3-carbonyl)-3-(trifluoromethyl)benzhydrazide | Anticancer | T47D | ~600 | - |

| Triazole-thione derivatives | Antimicrobial | Various pathogens | - | 62.5 |

| SCT-1, SCT-2 (thiadiazole derivatives) | Anticancer | MCF-7, MDA-MB-231 | ~1000 | - |

Case Studies

- Antimicrobial Efficacy : A study highlighted the synthesis of triazole-thione derivatives from this compound and their subsequent testing against bacterial strains. The results indicated effective inhibition at low concentrations, suggesting potential for development into therapeutic agents against resistant strains .

- Cytotoxicity Assessment : In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound possess cytotoxic properties that vary significantly based on substituent groups attached to the hydrazide moiety. The strongest activity was observed with compounds featuring electron-donating groups .

Propiedades

IUPAC Name |

3-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUISEXNUHLZEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325997 | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-55-8 | |

| Record name | Benzoic acid, 3-fluoro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 499-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.